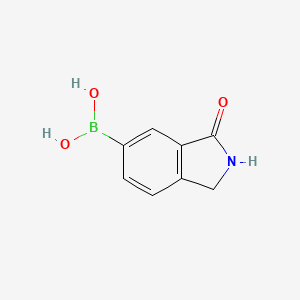

3-Oxoisoindolin-5-ylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-oxo-1,2-dihydroisoindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c11-8-7-3-6(9(12)13)2-1-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPUOOLWEMWSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CNC2=O)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Closer Look at Isoindolinone Boronic Acid Hybrids

The fusion of an isoindolinone scaffold with a boronic acid moiety creates a unique chemical entity with multifaceted potential. Isoindolinones are a class of bicyclic compounds containing a fused benzene (B151609) ring and a γ-lactam ring. This core structure is a common motif in many biologically active molecules and natural products. jocpr.com The addition of a boronic acid group, a functional group containing a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, introduces a versatile handle for chemical reactions and a key interacting element for biological targets. wikipedia.org

The synergy between these two components gives isoindolinone-boronic acid hybrids their distinct properties. The isoindolinone framework provides a rigid scaffold that can be readily functionalized to optimize binding to specific biological targets. Simultaneously, the boronic acid group can participate in a variety of chemical reactions and form reversible covalent bonds with biological molecules like sugars and amino acids. wikipedia.org

The Power of the Boronic Acid Group

The significance of the boronic acid functional group in both organic synthesis and medicinal chemistry cannot be overstated. wikipedia.orgnih.gov Boronic acids are exceptionally versatile building blocks, renowned for their stability, generally low toxicity, and ease of synthesis. nih.gov

In the realm of organic synthesis, boronic acids are indispensable reagents for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govsigmaaldrich.com This reaction, along with others like the Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, has revolutionized the way complex organic molecules are constructed. wikipedia.orgsigmaaldrich.com The ability to precisely and efficiently create these bonds is fundamental to the synthesis of new drugs, materials, and other valuable chemical products.

From a medicinal chemistry perspective, the boronic acid group is a key pharmacophore in a growing number of therapeutic agents. nih.gov Its ability to act as a Lewis acid and form reversible covalent bonds with serine residues in the active sites of enzymes makes it a potent inhibitor of certain proteases. wikipedia.org This mechanism is exemplified by the anticancer drug bortezomib, which targets the proteasome. wikipedia.org Furthermore, the belief that boron-containing compounds are inherently toxic has been largely dispelled, with research showing that boronic acids are often metabolized to boric acid, a naturally occurring and readily eliminated compound. nih.gov This favorable safety profile has spurred increased interest in incorporating boronic acids into new drug candidates. nih.gov

The Rich History of Isoindolinones in Drug Discovery

Strategies for Constructing the 3-Oxoisoindolinone Core

The formation of the 3-oxoisoindolinone scaffold is a critical step in the synthesis of the target molecule. Various synthetic routes have been developed, which can be broadly categorized into two main approaches: those that start with a pre-formed isoindolinone precursor and those that involve ring-closing reactions to create the heterocyclic system.

Approaches Involving Isoindolinone Precursors

One common strategy for the synthesis of substituted isoindolinones begins with a pre-existing isoindolinone ring system. This approach allows for the modification of the core structure through various functionalization reactions. For instance, the synthesis of novel isoindolinones with potential biological activity has been achieved starting from such precursors. nih.gov These methods often involve the introduction of substituents at various positions of the isoindolinone ring to modulate the compound's properties.

Ring-Closing Reactions to Form the Isoindolinone Moiety

An alternative and widely employed strategy involves the construction of the 3-oxoisoindolinone core through intramolecular cyclization reactions. These methods offer a high degree of flexibility in accessing a diverse range of substituted isoindolinones.

One notable method is the Ring-Closing Metathesis (RCM) , a powerful tool in organic synthesis for forming cyclic compounds. wikipedia.orgorganic-chemistry.org RCM utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to facilitate the intramolecular cyclization of a diene precursor, leading to the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgyoutube.com The removal of ethylene from the reaction mixture drives the reaction towards the formation of the cyclic product. organic-chemistry.orgyoutube.com This methodology has been successfully applied to the synthesis of various heterocyclic systems, including those containing the isoindolinone core. orgsyn.org

Other ring-closing strategies include transition metal-catalyzed C-H activation and functionalization reactions. For example, rhodium-catalyzed double C-H bond functionalization cascades have been used to produce 3-spiro substituted isoindolinones. researchgate.net Similarly, palladium-catalyzed C-H carbonylation of primary benzylamines provides a direct route to the benzolactam core of isoindolinones. organic-chemistry.org Furthermore, metal-free tandem cyclization reactions, promoted by organic bases like DBU, have been developed for the synthesis of 3-methyleneisoindolin-1-ones from ester-functionalized aziridines. organic-chemistry.org

Introduction of the Boronic Acid Group

Once the 3-oxoisoindolinone scaffold is in place, the next critical step is the introduction of the boronic acid functionality at the 5-position of the isoindolinone ring. Several methods are available for this transformation, including direct borylation and cross-coupling reactions.

Direct Borylation Reactions on Isoindolinone Scaffolds

Direct C-H borylation is an increasingly popular method for the synthesis of arylboronic acids, offering a more atom-economical and efficient alternative to traditional methods. This approach involves the direct conversion of a C-H bond on the aromatic ring of the isoindolinone to a C-B bond using a boron-containing reagent and a suitable catalyst. While specific examples of direct borylation on the 3-oxoisoindolinone scaffold to produce the 5-ylboronic acid are not detailed in the provided search results, the general principles of this methodology are well-established for various aromatic and heteroaromatic systems.

Cross-Coupling Methodologies for Boronic Acid Installation, e.g., Miyaura Borylation

A cornerstone in the synthesis of arylboronic acids is the Miyaura borylation reaction . alfa-chemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. alfa-chemistry.com The resulting boronic esters can then be hydrolyzed to the corresponding boronic acids.

The general scheme for a Miyaura borylation reaction is as follows:

Where Ar-X is the aryl halide (e.g., 5-bromo-3-oxoisoindoline) and (RO)₂B-B(OR)₂ is the diboron reagent.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Miyaura borylation. organic-chemistry.orgresearchgate.net For instance, palladium catalysts like PdCl₂(dppf) are commonly used, and bases such as potassium acetate (B1210297) (KOAc) are often employed to activate the diboron reagent. alfa-chemistry.comresearchgate.net The reaction can be performed under solvent-free conditions or in various solvents, with polar solvents sometimes increasing the reaction yield. alfa-chemistry.comresearchgate.net

A modified, more atom-economical version of the Miyaura borylation utilizes tetrahydroxydiboron (B82485) [B₂(OH)₄], also known as bis-boronic acid (BBA), as the borylating agent. nih.gov This method offers a direct route to arylboronic acids and avoids the formation of pinacol (B44631) as a byproduct, which can simplify purification. nih.gov

Conversion of Boronic Esters to Boronic Acids

The products of Miyaura borylation are typically boronic esters, which are often stable and can be purified by chromatography. organic-chemistry.org However, for many applications, the corresponding boronic acid is required. The hydrolysis of boronic esters to boronic acids is a common transformation that can be achieved under various conditions.

While some boronic esters, particularly pinacol esters, can be difficult to hydrolyze, several methods have been developed to facilitate this conversion. organic-chemistry.orgresearchgate.net Acidic hydrolysis, often employing aqueous acids like hydrochloric acid or sulfuric acid, is a common method for cleaving the boronic ester to yield the free boronic acid. google.com The stability of boronic esters to hydrolysis can be influenced by the diol used to form the ester, with some diols leading to more labile esters than others. researchgate.neted.ac.uk The pH of the reaction medium also plays a significant role in the rate of hydrolysis. ed.ac.uk

The following table summarizes the key synthetic transformations discussed:

| Transformation | Description | Key Reagents/Catalysts |

| Ring-Closing Metathesis | Intramolecular cyclization of a diene to form a cyclic alkene. | Grubbs' catalyst, Schrock's catalyst |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. | PdCl₂(dppf), B₂pin₂, KOAc |

| Boronic Ester Hydrolysis | Conversion of a boronic ester to a boronic acid. | Aqueous acid (e.g., HCl, H₂SO₄) |

Stereoselective Synthesis of Chiral 3-Oxoisoindolin-5-ylboronic Acid Derivatives

The introduction of a chiral center at the 3-position of the isoindolinone core can significantly influence the biological activity of the resulting molecules. While the literature specifically detailing the stereoselective synthesis of this compound derivatives is limited, a number of established methods for the asymmetric synthesis of 3-substituted isoindolinones can be applied. These methodologies can be broadly categorized into chiral auxiliary-mediated approaches and catalytic asymmetric syntheses. chim.it

One of the foundational strategies for achieving stereoselectivity involves the use of chiral auxiliaries. This method relies on the temporary attachment of a chiral molecule to the isoindolinone precursor, which directs the stereochemical outcome of a subsequent bond-forming reaction. For instance, the condensation of 2-formylbenzoic acid with a chiral amine, such as (R)-phenylglycinol, can produce a tricyclic γ-lactam as a single diastereoisomer. chim.it Subsequent transformations and removal of the auxiliary can yield the desired enantiomerically enriched 3-substituted isoindolinone. Another approach involves the asymmetric alkylation of a carbamate-protected isoindolinone using an anionic chiral auxiliary, which has been successfully applied in the total synthesis of natural products like (+)-lennoxamine. nih.gov

More recently, catalytic asymmetric methods have gained prominence due to their efficiency and atom economy. These methods often employ chiral transition metal catalysts or organocatalysts to control the stereochemistry of the reaction. chim.it For example, rhodium(III)-catalyzed asymmetric C-H functionalization has emerged as a powerful tool for the synthesis of chiral isoindolinones. By using a chiral cyclopentadienyl-rhodium(III) complex, arylhydroxamates can react with diazo derivatives to afford chiral isoindolinones in high yields and with excellent enantioselectivities. chim.it

The following table summarizes some of the key strategies for the asymmetric synthesis of 3-substituted isoindolinones, which could potentially be adapted for derivatives containing a boronic acid moiety.

| Methodology | Key Features | Potential for Boronic Acid Derivatives |

| Chiral Auxiliary-Mediated Synthesis | Use of stoichiometric amounts of a chiral molecule to direct stereochemistry. Well-established with predictable outcomes. | The boronic acid or a protected precursor would need to be stable to the conditions of auxiliary attachment and removal. |

| Rhodium-Catalyzed Asymmetric C-H Functionalization | Catalytic amounts of a chiral rhodium complex are used. High efficiency and enantioselectivity. | The boronic acid group's compatibility with the catalytic cycle would need to be evaluated. |

| Organocatalysis | Use of small organic molecules as catalysts. Often milder reaction conditions. | The functional group tolerance of organocatalytic systems would be a key consideration for the boronic acid moiety. |

It is important to note that the direct application of these methods to substrates already bearing a boronic acid group at the 5-position has not been extensively reported. The development of such methods would be a significant advancement in the field, enabling more direct and efficient access to a range of chiral this compound derivatives for pharmaceutical research.

Scale-Up Considerations and Process Optimization in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges that require careful consideration and optimization. For a molecule like this compound, which is a key intermediate in the synthesis of drugs such as Talazoparib, robust and scalable synthetic routes are essential. Process development for such compounds focuses on improving efficiency, reducing costs, ensuring safety, and maintaining high purity of the final product.

Process optimization often involves a systematic study of reaction parameters to maximize yield and minimize impurities. This can include optimizing temperature, pressure, reaction time, and the stoichiometry of reactants. The use of design of experiments (DoE) can be a powerful tool in this phase to efficiently explore the reaction space and identify optimal conditions. For instance, in the synthesis of related complex molecules, the choice of solvent and base has been shown to be critical for achieving high yields and purity on a large scale.

The following table outlines key areas of focus for the scale-up and process optimization of the synthesis of this compound and its derivatives.

| Area of Focus | Key Considerations and Optimization Strategies |

| Route Scouting and Design | - Selection of cost-effective and readily available starting materials.- Minimizing the number of synthetic steps.- Avoiding the use of hazardous or environmentally persistent reagents. |

| Reaction Conditions | - Optimization of temperature, pressure, and reaction time.- Screening of catalysts, solvents, and bases for improved yield and selectivity.- Control of exotherms and other safety parameters. |

| Work-up and Purification | - Development of scalable purification methods, such as crystallization, to replace chromatography.- Minimization of solvent waste through recycling or the use of more environmentally friendly solvents.- Control of polymorphic form of the final product. |

| Analytical Controls | - Development of robust in-process controls (IPCs) to monitor reaction progress and impurity formation.- Implementation of validated analytical methods to ensure the purity and quality of the final product. |

In the context of synthesizing intermediates for active pharmaceutical ingredients, ensuring the removal of process-related impurities, such as residual metals from catalytic steps, is of paramount importance. The development of a telescoped process, where multiple synthetic steps are carried out in a single reactor without isolation of intermediates, can significantly improve efficiency and reduce waste. mdpi.com The successful scale-up of the synthesis of this compound is a critical step in making important medicines more accessible.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.orgyoutube.com In the context of this compound, this reaction serves as a powerful tool for the introduction of aryl and heteroaryl substituents at the 5-position of the isoindolinone core. This transformation is pivotal in the synthesis of various biologically active molecules, most notably PARP (poly (ADP-ribose) polymerase) inhibitors like Talazoparib. google.com

Coupling with Aryl Halides and Pseudohalides

This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates). libretexts.orgyoutube.com The reactivity of the coupling partner generally follows the order I > Br > OTf > Cl. nrochemistry.com This differential reactivity allows for selective cross-coupling reactions in molecules containing multiple halogen atoms.

The reaction involves the palladium-catalyzed coupling of the boronic acid with the halide, typically in the presence of a base and a suitable solvent system. The choice of reaction partners is broad, enabling the synthesis of a diverse library of 5-aryl- and 5-heteroaryl-3-oxoisoindolinones.

Table 1: Examples of Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 2-Iodopyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 78 |

| 4 | 4-Trifluoromethylphenyl triflate | PdCl₂(dppf) | dppf | Na₂CO₃ | DME | 88 |

Ligand and Catalyst Systems in Suzuki Coupling

The success of the Suzuki-Miyaura coupling of this compound heavily relies on the selection of an appropriate catalyst and ligand system. Palladium complexes are the most common catalysts, with Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) being frequently employed. nih.gov

The choice of ligand is crucial for stabilizing the palladium catalyst, facilitating the catalytic cycle, and influencing the reaction's efficiency and selectivity. Phosphine-based ligands are widely used, ranging from simple triphenylphosphine (B44618) (PPh₃) to more sophisticated biaryl phosphine (B1218219) ligands like XPhos and SPhos, which are particularly effective for coupling with less reactive aryl chlorides. nih.gov The selection of the ligand often depends on the nature of the aryl halide and the desired reaction conditions.

Table 2: Common Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Key Features |

| Pd(PPh₃)₄ | Triphenylphosphine | Standard, widely used for aryl iodides and bromides. |

| Pd(OAc)₂ / XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for coupling with aryl chlorides and sterically hindered substrates. |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Effective for a broad range of substrates, including heteroaryl halides. |

| Pd₂(dba)₃ / SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for reactions at low catalyst loadings and with challenging substrates. |

Note: This table presents generally effective catalyst-ligand systems for Suzuki-Miyaura reactions. The optimal system for this compound would require experimental optimization.

Regioselectivity and Chemoselectivity in Suzuki Coupling

In cases where the coupling partner contains multiple reactive sites, the regioselectivity of the Suzuki-Miyaura reaction becomes a critical consideration. Generally, the reaction proceeds with high regioselectivity, favoring coupling at the most reactive halide (I > Br > Cl). nih.gov This allows for sequential cross-coupling reactions on polyhalogenated aromatic rings.

Chemoselectivity is also a key feature of the Suzuki-Miyaura coupling. The reaction conditions are typically mild and tolerate a wide variety of functional groups on both the boronic acid and the aryl halide, such as esters, ketones, amides, and nitriles. This high degree of functional group tolerance minimizes the need for protecting groups, leading to more efficient synthetic routes. When working with this compound, the lactam functionality is generally stable under the standard Suzuki-Miyaura conditions.

Other Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed cross-coupling reactions, although specific examples in the literature are less common.

Heck Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. youtube.com While arylboronic acids are not the typical coupling partners in the classic Heck reaction, variations of the reaction, sometimes referred to as "boron-Heck" or "oxidative Heck" reactions, can utilize arylboronic acids. In these reactions, the arylboronic acid serves as the source of the aryl group.

The reaction of this compound in a Heck-type reaction would likely require specific conditions, including an oxidant to regenerate the active Pd(II) catalyst. This transformation would lead to the formation of 5-alkenyl-3-oxoisoindolinones, providing a route to further functionalization of the isoindolinone core.

Table 3: Plausible Heck-Type Reaction of this compound

| Alkene | Catalyst | Oxidant | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Benzoquinone | NaOAc | Acetic Acid | 5-Styryl-3-oxoisoindolinone |

| n-Butyl acrylate | PdCl₂ | Cu(OAc)₂ | LiOAc | DMF | n-Butyl 3-(3-oxoisoindolin-5-yl)acrylate |

Note: This table is hypothetical and based on general principles of oxidative Heck reactions. Specific experimental validation for this compound is required.

Sonogashira Couplings

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org While the standard Sonogashira reaction does not directly utilize boronic acids, there are reports of Sonogashira-type couplings of arylboronic acids with terminal alkynes. These reactions typically require a copper co-catalyst and a palladium catalyst. nrochemistry.comresearchgate.net

The participation of this compound in a Sonogashira-type coupling would yield 5-alkynyl-3-oxoisoindolinones. These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions.

Table 4: Postulated Sonogashira-Type Coupling of this compound

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 5-(Phenylethynyl)-3-oxoisoindolinone |

| 1-Octyne | PdCl₂(PPh₃)₂ | CuBr | Piperidine | DMF | 5-(Oct-1-yn-1-yl)-3-oxoisoindolinone |

Note: The data presented in this table is based on general methodologies for Sonogashira-type couplings of arylboronic acids and would need to be experimentally verified for this compound.

Reactions Involving the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic chemistry, renowned for its utility in cross-coupling reactions and its ability to form reversible covalent complexes.

Complexation with Diols and Hydroxyl Compounds

Boronic acids are well-established as agents for the complexation of diols and other hydroxyl-containing compounds. nih.govbohrium.comresearchgate.net This interaction is based on the formation of reversible boronate esters. The equilibrium of this complexation is highly dependent on the pH of the solution, the pKa of the boronic acid, and the structure of the diol. researchgate.netscispace.com In aqueous media, phenylboronic acids exist in equilibrium between an uncharged trigonal planar form and an anionic tetrahedral boronate form. researchgate.netscispace.com Both forms can react with diols, though the resulting complexes have different stabilities. researchgate.net

The binding affinity is significantly higher for cis-diols compared to trans-diols, providing a basis for stereoselective recognition. Catechols, with their planar structure and acidic hydroxyl groups, generally exhibit high binding constants with boronic acids. nih.gov This property is often exploited in the design of fluorescent sensors, where a fluorescent reporter molecule like Alizarin Red S (ARS) can be displaced by a diol analyte, leading to a measurable change in fluorescence. nih.gov

Table 1: Factors Influencing Boronic Acid-Diol Complexation

| Factor | Description |

| pH | Complex formation is generally favored at pH values at or above the pKa of the boronic acid. researchgate.net |

| pKa of Boronic Acid | The acidity of the boronic acid, influenced by substituents on the aryl ring, affects the equilibrium position. |

| Diol Structure | cis-Diols, especially those in a rigid conformation, form more stable complexes than trans-diols. Catechols are particularly strong binding partners. nih.gov |

| Solvent | The polarity and protic nature of the solvent can influence the stability of the boronate ester. |

While specific studies on the complexation of this compound are not extensively detailed in the reviewed literature, the electron-withdrawing nature of the isoindolinone ring is expected to influence the Lewis acidity of the boron center and thus its complexation behavior.

Oxidation Reactions

The carbon-boron bond of boronic acids is susceptible to oxidation, a transformation that can be synthetically useful. The oxidation of boronic acids typically yields the corresponding phenol. While this can be an undesirable side reaction in some applications, it can also be harnessed for specific synthetic purposes. The stability of boronic acids towards oxidation can be a critical factor, especially in biological contexts where reactive oxygen species are present.

Research has shown that the rate of oxidation is influenced by the electronic properties of the boronic acid. Electron-rich arylboronic acids tend to be more susceptible to oxidation. Conversely, diminishing the electron density on the boron atom can enhance its oxidative stability. For instance, the formation of an intramolecular boralactone has been shown to dramatically increase resistance to oxidation.

Chemoselective oxidation of systems containing multiple boron groups is also possible. By controlling the reaction conditions, such as using a biphasic medium, it is possible to selectively oxidize a boronic acid in the presence of a boronic ester (like a pinacol ester). This selectivity arises from the preferential formation of a water-soluble trihydroxyboronate from the boronic acid, which is then oxidized in the aqueous phase.

Transesterification of Boronic Acids

Transesterification is a fundamental reaction of boronic acids and their esters. This equilibrium process involves the exchange of the hydroxyl groups on the boron atom with alcohol or diol moieties. This is the underlying principle of boronic acid protection strategies, where the boronic acid is converted to a more stable and less reactive boronic ester, such as a pinacol ester. These protecting groups can often be removed under mild hydrolytic conditions to regenerate the free boronic acid. The ease of transesterification is influenced by the steric and electronic properties of the boronic acid and the alcohol or diol used.

Reactions at the Isoindolinone Nitrogen and Carbonyl Groups

The isoindolinone core offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. researchgate.net

N-Alkylation and N-Acylation

The nitrogen atom of the isoindolinone lactam is a common site for functionalization. N-alkylation and N-acylation reactions introduce substituents that can modulate the steric and electronic properties of the molecule, which is a key strategy in drug discovery.

N-Alkylation: A variety of methods have been developed for the N-alkylation of isoindolinones. These often involve the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide or other electrophile. Palladium-catalyzed methods have also been reported for the synthesis of N-alkylated isoindolinones from aryl amides of amino acids. rsc.org

N-Acylation: The isoindolinone nitrogen can also undergo acylation with acyl chlorides or anhydrides under basic conditions to form N-acylisoindolinone derivatives. This transformation can be useful for introducing a variety of functional groups or for altering the reactivity of the isoindolinone system.

Table 2: Representative N-Alkylation and N-Acylation Reactions of Isoindolinone Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkylisoindolinone |

| N-Alkylation | Aryl amides of amino acids, Alkene, Pd catalyst | N-Alkyl-3-methenylisoindolinone rsc.org |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | N-Acylisoindolinone |

Carbonyl Modifications

The carbonyl group of the isoindolinone ring and the adjacent C3 position are also amenable to a range of chemical transformations, leading to a variety of structurally diverse compounds. researchgate.netacs.orgresearchgate.net

Reactions at the C3 position often proceed via the formation of an enolate or related nucleophilic species. The deprotonation of the C-H bond at the C3 position, adjacent to the carbonyl group, allows for the introduction of substituents through reaction with electrophiles. The synthesis of 3-substituted and 3,3-disubstituted isoindolinones has been achieved through various methods, including tandem aldol (B89426)/cyclization reactions and asymmetric alkylations using chiral auxiliaries. researchgate.net

Furthermore, the carbonyl group itself can undergo reactions typical of amides, although its reactivity is influenced by its inclusion in the bicyclic ring system. Reduction of the carbonyl group to a methylene (B1212753) group can be achieved using strong reducing agents. Additionally, the carbonyl group can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. The synthesis of 3-hydroxyisoindolinones has also been reported, which can serve as precursors for further functionalization. organic-chemistry.orgrsc.org

The development of methods for the synthesis of 3-substituted isoindolinones is an active area of research, with techniques such as visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones providing novel routes to these valuable scaffolds. acs.org

Applications of 3 Oxoisoindolin 5 Ylboronic Acid in Medicinal Chemistry Research

Design and Synthesis of Biologically Active Derivatives

The development of new therapeutic agents based on the 3-oxoisoindolin-5-ylboronic acid scaffold relies on the strategic design and efficient synthesis of novel derivatives. Medicinal chemists employ various techniques to modify the core structure, aiming to enhance biological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity. For this compound analogs, SAR studies have focused on modifications at various positions of the isoindolinone ring system.

For instance, in the development of inhibitors for certain enzymes, the substitution pattern on the isoindolinone ring has been shown to be critical for potency and selectivity. Studies on related isoindolinone derivatives have demonstrated that modifications at the N-2 position of the isoindolinone ring can significantly impact biological activity. nih.gov Furthermore, the nature of the substituent on the boronic acid can also play a key role in target engagement.

While specific SAR data for this compound derivatives across all the therapeutic targets discussed below is not extensively published in publicly available literature, general principles from related boronic acid inhibitors can be applied. For example, the electronics and sterics of the group attached to the boron atom can influence the Lewis acidity and, consequently, the covalent interaction with target residues. nih.gov

A study on isoindolinone-based analogs of the natural cyclic peptide Fenestin A revealed that the incorporation of the rigid isoindolinone fragment could improve the bioactivity of the cyclopeptide. researchgate.net This suggests that the isoindolinone scaffold itself provides a favorable conformation for biological interactions.

Table 1: Key Structural Modifications and Their Potential Impact on Activity

| Modification Site | Potential Impact |

| N-2 position of isoindolinone | Influences potency and selectivity |

| Substituents on the phenyl ring | Can modulate physicochemical properties and target interactions |

| Boronic acid group | Direct interaction with the target enzyme or receptor |

Prodrug Strategies Incorporating Boronic Acid

Boronic acids have been effectively utilized in prodrug strategies to improve the pharmaceutical properties of parent drugs. nih.gov A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to enhance solubility, increase bioavailability, and achieve targeted drug delivery.

One common strategy involves the formation of boronate esters, which can mask the polar boronic acid group, thereby increasing lipophilicity and facilitating passage across cell membranes. nih.gov These esters are designed to be stable in the systemic circulation but are hydrolyzed at the target site, releasing the active boronic acid drug. The release can be triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov

While specific examples of prodrugs derived directly from this compound are not widely reported, the general principles of boronic acid-based prodrug design are applicable. For instance, a prodrug of this compound could be designed to target cancer cells by exploiting the higher levels of reactive oxygen species (ROS) often found in the tumor microenvironment. The boronic acid could be masked with a ROS-labile protecting group, leading to selective activation of the drug in cancer cells. nih.gov

Therapeutic Modalities and Targets

The versatility of the this compound scaffold has allowed for its exploration in various therapeutic modalities, targeting a range of enzymes and receptors implicated in different diseases.

Caspase Inhibitors

Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Therefore, inhibitors of caspases are of significant therapeutic interest.

While specific studies on this compound as a direct caspase inhibitor are limited in the public domain, the boronic acid functional group is a well-established warhead for inhibiting serine and cysteine proteases. The electrophilic boron atom can form a reversible covalent bond with the catalytic serine or cysteine residue in the active site of the enzyme, leading to potent inhibition.

Integrin Antagonists

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. They are involved in a wide range of physiological processes, including inflammation, angiogenesis, and thrombosis. Antagonists of integrins have therapeutic potential in various diseases, such as cancer and autoimmune disorders.

The development of small-molecule integrin antagonists has been an active area of research. nih.gov While there is no direct evidence in the searched literature of this compound being an integrin antagonist, the isoindolinone scaffold has been incorporated into molecules with other biological activities. The general approach to designing integrin antagonists often involves mimicking the Arg-Gly-Asp (RGD) peptide sequence, which is a common recognition motif for many integrins. It is conceivable that the this compound scaffold could be elaborated with appropriate pharmacophores to interact with the RGD binding site on integrins.

Allosteric Modulators of Metabotropic Glutamate (B1630785) Receptors (mGluR2 PAMs)

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that are involved in the modulation of synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR2 have emerged as a promising therapeutic strategy for the treatment of central nervous system (CNS) disorders, such as schizophrenia and anxiety.

A significant breakthrough in this area has been the discovery of novel substituted isoindolin-1-one (B1195906) derivatives as potent and selective mGluR2 PAMs. nih.gov A high-throughput screening campaign identified a series of N-propyl-5-substituted isoquinolones as mGluR2 PAMs, and subsequent optimization led to the identification of potent lead compounds. rsc.org Although these examples are not boronic acid derivatives, they highlight the potential of the isoindolinone scaffold to bind to the allosteric site of mGluR2.

The development of this compound derivatives as mGluR2 PAMs could offer a novel approach to modulate this receptor. The boronic acid moiety could potentially form unique interactions with the allosteric binding pocket, leading to improved potency, selectivity, and pharmacokinetic properties.

Table 2: Investigated Therapeutic Targets for Isoindolinone-Based Compounds

| Therapeutic Target | Compound Class | Potential Indication |

| Carbonic Anhydrase I and II | Isoindolinone derivatives | Glaucoma, edema |

| mGluR2 | N-propyl-5-substituted isoquinolones | Schizophrenia, anxiety |

| RET Tyrosine Kinase | Indolin-2-one derivatives | Cancer |

Modulators of Protein Degradation Pathways (e.g., CRBN E3 ligase)

The 3-oxoisoindolinone core is the foundational structure for a class of drugs known as immunomodulatory drugs (IMiDs), which include thalidomide (B1683933), lenalidomide, and pomalidomide. nih.gov These molecules function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govselleckchem.com By binding to CRBN, they can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism exploited in targeted protein degradation. nih.gov

This compound serves as a critical starting material for developing novel CRBN-recruiting ligands. These ligands are essential components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity to trigger the protein's destruction. nih.gov The boronic acid group on the isoindolinone ring provides a convenient point for chemical modification, allowing for the attachment of linkers and ligands for target proteins. nih.gov

Recent research has focused on using multicomponent reactions, such as the Petasis borono-Mannich reaction, to synthesize three-branched CRBN ligands from precursors like this compound. nih.gov This approach allows for the creation of diverse libraries of Cereblon E3 Ligase Modulators (CELMoDs) and PROTACs with potentially high affinity and cellular potency. nih.gov The development of these complex molecules relies on the availability of versatile building blocks like this compound to explore new chemical space for targeted protein degradation. nih.govnih.gov

Table 1: Examples of CRBN E3 Ligase Ligands and Modulators

| Compound/Class | Role/Function | Reference |

|---|---|---|

| Lenalidomide | A ligand of ubiquitin E3 ligase cereblon (CRBN) that causes selective degradation of lymphoid transcription factors. medchemexpress.com | medchemexpress.com |

| Pomalidomide | A thalidomide derivative used as a CRBN ligand in the development of PROTACs. nih.gov | nih.gov |

| Iberdomide (CC-220) | A potent, orally active CRBN E3 ligase modulator (CELMoD) with antitumor and immunostimulatory activities. medchemexpress.com | medchemexpress.com |

| Eragidomide (CC-90009) | A GSPT1-selective CELMoD that co-opts the CRL4-CRBN ligase to degrade GSPT1. medchemexpress.com | medchemexpress.com |

Antiretroviral Agents (e.g., HIV)

The boronic acid moiety is a key feature in the design of potent enzyme inhibitors due to its ability to form stable, reversible covalent bonds with active site residues. In the context of HIV research, boronic acids have been incorporated into protease inhibitors (PIs) to enhance their binding affinity and efficacy against drug-resistant viral strains.

Research has shown that replacing the P2' amine group in the approved drug darunavir (B192927) with a boronic acid group can result in highly potent inhibitors of the HIV-1 protease. nih.gov For instance, a boronic acid derivative designated as inhibitor 5 demonstrated exceptionally potent enzyme inhibitory activity with a Kᵢ value of 0.5 picomolar (pM). nih.gov This compound also showed significant antiviral activity against wild-type HIV-1 and, notably, retained potency against darunavir-resistant variants. nih.gov

The structural basis for this enhanced activity lies in the ability of the boronic acid to form additional hydrogen bonding interactions within the enzyme's active site, including with residues like Gly48'. nih.gov This demonstrates the potential of using boronic acid-containing scaffolds, which could be derived from precursors like this compound, in the design of next-generation antiretroviral agents.

Table 2: Antiviral Activity of a Boronic Acid-Containing HIV Protease Inhibitor

| Compound | Target HIV Strain | Antiviral Activity (IC₅₀) | Fold Change vs. WT | Reference |

|---|---|---|---|---|

| Inhibitor 5 (Boronic Acid) | HIV-1 WT | 48.9 nM | - | nih.gov |

| Inhibitor 5 (Boronic Acid) | HIVDRVRP20 | 219 nM | 4-fold | nih.gov |

| Darunavir (DRV) | HIV-1 WT | 3.2 nM | - | nih.gov |

Anticancer Research

The application of boronic acid-containing compounds in oncology is well-established, with the proteasome inhibitor Bortezomib being a prime example of a successful drug. wikipedia.org The boron atom in Bortezomib is crucial for its mechanism of action, which involves blocking proteasomes that degrade cellular proteins, ultimately leading to apoptosis in cancer cells. wikipedia.orgnih.gov

This compound is a compound of interest in anticancer research due to its dual-function potential.

The Boronic Acid Moiety : Like in Bortezomib, the boronic acid group can be designed to target the active site of enzymes crucial for cancer cell survival, such as proteasomes or specific serine proteases. wikipedia.org

The 3-Oxoisoindolinone Core : As discussed previously, this core structure targets the CRBN E3 ligase, a protein of significant interest in cancers like multiple myeloma. nih.govselleckchem.com

Therefore, this compound serves as a scaffold for developing novel anticancer agents that could either act as enzyme inhibitors or as PROTACs to induce the degradation of oncogenic proteins via the CRBN pathway. Its structural relative, (2-Oxoindolin-5-yl)boronic acid, is also utilized in chemical synthesis for creating potential therapeutic agents. sigmaaldrich.com

Antimicrobial and Antiviral Research

The utility of boronic acids extends to the development of antimicrobial and antiviral agents. nih.gov Their ability to inhibit essential enzymes in pathogens is a key strategy in this field. A notable example is vaborbactam, a cyclic boronic acid derivative that acts as a β-lactamase inhibitor. nih.govmdpi.com It is used in combination with antibiotics to overcome resistance in Gram-negative bacteria. mdpi.com

In antiviral research, the effectiveness of boronic acid-containing compounds against HIV-1 protease demonstrates their potential. nih.gov The design principles used in HIV inhibitors, namely targeting enzyme active sites, can be applied to other viral pathogens. The this compound scaffold provides a starting point for synthesizing libraries of compounds to be screened for broad-spectrum antimicrobial and antiviral activities. The versatility of the boronic acid group allows for its incorporation into various molecular frameworks to target different pathogens. nih.gov

Anti-inflammatory Research

While direct studies on the anti-inflammatory properties of this compound are not widely documented, its constituent parts suggest therapeutic potential. Isatin-containing heterocycles, which are structurally related to the 3-oxoisoindolinone core, have been shown to possess favorable anti-inflammatory properties. mdpi.com Furthermore, other novel compounds containing boronic acid have been investigated for their analgesic and anti-inflammatory effects. nih.gov

The mechanism of inflammation often involves enzymes such as serine proteases, which are known targets for boronic acid inhibitors. wikipedia.org This suggests that compounds derived from this compound could be designed to modulate inflammatory pathways. The scaffold represents a potential starting point for developing new, non-steroidal anti-inflammatory agents by combining the known anti-inflammatory potential of the isoindolinone core with the enzyme-inhibiting capability of the boronic acid group. mdpi.comnih.gov

Pharmacokinetic and Pharmacodynamic Considerations of Boronic Acid-Containing Drugs

The inclusion of a boronic acid moiety in drug candidates has significant implications for both their pharmacodynamic (PD) and pharmacokinetic (PK) profiles. researchgate.net

Pharmacodynamics (PD): The primary pharmacodynamic feature of boronic acids is their ability to act as Lewis acids, allowing them to form reversible covalent bonds with nucleophiles like the hydroxyl groups found in the active sites of serine proteases. wikipedia.org This interaction is central to the mechanism of action for many boronic acid drugs, such as the proteasome inhibitor bortezomib. wikipedia.orgnih.gov This unique binding mode can lead to high potency and selectivity for the target enzyme. nih.gov

Table 3: Summary of Pharmacokinetic and Pharmacodynamic Properties of Boronic Acids

| Aspect | Key Considerations | Reference |

|---|---|---|

| Pharmacodynamics | Acts as a Lewis acid; forms reversible covalent bonds with enzyme active sites (e.g., serine hydroxyls). Can lead to high potency. | wikipedia.orgnih.gov |

| Pharmacokinetics | Stability can be a concern and is dependent on the molecular structure. PK properties can be improved through chemical modification. | nih.govresearchgate.netnih.gov |

Computational Chemistry and Theoretical Studies of 3 Oxoisoindolin 5 Ylboronic Acid

Molecular Docking Studies of 3-Oxoisoindolin-5-ylboronic Acid and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the active site of a target protein. While specific docking studies on this compound are not extensively published, research on structurally related compounds, such as isoindoline-1,3-dione and other boronic acid derivatives, provides significant insights. nih.govnih.gov

These studies typically reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the boronic acid group is of particular interest as it can form reversible covalent bonds with serine, threonine, or cysteine residues in a protein's active site. The oxoisoindoline core provides a rigid scaffold that can be positioned to make favorable contacts, including potential π-stacking interactions from its aromatic ring.

Docking studies on similar scaffolds, like 3-methylene-2-oxoindoline derivatives, have been used to rationalize their biological activity and guide the optimization of lead compounds. nih.gov The primary goals of such studies for this compound and its derivatives would be to identify potential biological targets, predict binding affinities, and understand the structural basis of their activity. The results are often quantified by a docking score, which estimates the binding free energy.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions compared to the static view provided by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. nih.gov

For a complex of this compound bound to a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.gov Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time. A stable RMSD suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.

Solvent Accessible Surface Area (SASA): To understand how the binding of the ligand affects the protein's exposure to the solvent. nih.gov

These simulations are computationally intensive but provide crucial information on the dynamic nature of the interaction, which is essential for understanding the mechanism of action and for the design of more potent analogs. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties from first principles. cuny.edu These methods are vital for studying aspects of this compound that are governed by its electronic structure.

Conformational Analysis

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is critical, particularly concerning the orientation of the hydroxyl groups on the boron atom. Studies on similar phenylboronic acids have shown that different conformers (e.g., syn-anti, anti-anti) can exist with small energy differences. researchgate.netlongdom.org

By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the lowest energy (most stable) conformers. researchgate.netlongdom.org This information is crucial for selecting the correct starting conformation for docking studies and for understanding its behavior in solution. The relative populations of different conformers can be determined using Boltzmann distribution calculations based on their computed free energies. nii.ac.jp

Electronic Structure and Reactivity Predictions

Quantum chemical calculations can map the electronic landscape of this compound, providing insights into its reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. longdom.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological macromolecules.

Atomic Charges: Calculating the partial charges on each atom helps to understand intramolecular charge transfer and identify atoms likely to participate in electrostatic interactions or hydrogen bonding.

Some pre-calculated computational properties for this compound are available and provide a basic understanding of its characteristics. chemscene.com

Table 1: Computational Properties of this compound

| Property | Value | Description |

|---|---|---|

| Molecular Weight | 176.97 g/mol | The mass of one mole of the compound. chemscene.com |

| Molecular Formula | C₈H₈BNO₃ | The elemental composition of the molecule. chemscene.comcymitquimica.com |

| Topological Polar Surface Area (TPSA) | 69.56 Ų | Sum of surfaces of polar atoms; predicts drug transport properties. chemscene.com |

| LogP | -1.3902 | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. chemscene.com |

| Hydrogen Bond Donors | 3 | Number of atoms that can donate a hydrogen to a hydrogen bond. chemscene.com |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen in a hydrogen bond. chemscene.com |

| Rotatable Bonds | 1 | Number of bonds that allow free rotation, influencing conformational flexibility. chemscene.com |

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, a training set of analogs with experimentally measured biological activities (e.g., IC₅₀ values) is required. nih.govwildlife-biodiversity.com

The process involves:

Data Set Preparation: A series of derivatives of this compound would be synthesized and their biological activity tested.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA analysis). rsc.orgresearchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines) are used to build a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates and guide further drug development efforts. rsc.org

Spectroscopic and Analytical Characterization Techniques for Research on 3 Oxoisoindolin 5 Ylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Oxoisoindolin-5-ylboronic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can piece together its molecular framework.

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH2-) group, and the amine (-NH-) group of the isoindolinone core. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The methylene protons would likely appear as a singlet, while the NH proton signal's position could vary and might be broad due to exchange processes.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. The spectrum of this compound would reveal distinct signals for each unique carbon atom, including the carbonyl carbon (C=O) of the lactam, the aromatic carbons, and the methylene carbon. The carbonyl carbon signal is characteristically found in the highly deshielded region of the spectrum.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further refine the structural assignment by establishing correlations between protons and carbons, confirming the connectivity of the molecular fragments. core.ac.uk For boronic acids, ¹¹B NMR spectroscopy is a particularly useful tool for studying the boron center, including its coordination state and interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the compound's molecular mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C₈H₈BNO₃, with a calculated molecular weight of approximately 176.97 g/mol . chemscene.comcymitquimica.com

Fragmentation Analysis: In the mass spectrometer, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the boronic acid group (-B(OH)₂), water (H₂O), and cleavage of the isoindolinone ring structure. ekb.egsapub.org The analysis of these fragment ions helps to confirm the presence of specific structural motifs within the molecule. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) groups of the boronic acid. openstax.orgvscht.cz

N-H Stretch: A peak in the range of 3100-3500 cm⁻¹ would suggest the presence of the amine (-NH) group in the lactam ring. oregonstate.edu

C=O Stretch: A strong, sharp absorption band around 1670-1780 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the isoindolinone lactam. openstax.org

B-O Stretch: Absorptions related to the boron-oxygen bonds of the boronic acid would be expected in the fingerprint region, typically between 1300 and 1400 cm⁻¹.

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring would also be present. vscht.cz

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Boronic Acid) | 3200-3600 (broad) |

| N-H (Lactam) | 3100-3500 |

| C=O (Lactam) | 1670-1780 (strong, sharp) |

| B-O (Boronic Acid) | 1300-1400 |

| Aromatic C-H | ~3030 |

| Aromatic C=C | ~1450-1600 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. For this compound, HPLC is crucial for assessing its purity and for isolating it from reaction mixtures or impurities.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound from potential impurities would be based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification.

By integrating a UV detector, the purity of the sample can be assessed by analyzing the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Method development may involve optimizing the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol) and pH to achieve the best separation. wur.nl

The following table outlines a hypothetical HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with a formic acid modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Future Directions and Emerging Research Avenues for 3 Oxoisoindolin 5 Ylboronic Acid

Development of Novel Synthetic Routes

The advancement of research into 3-Oxoisoindolin-5-ylboronic acid and its derivatives is intrinsically linked to the development of more efficient, scalable, and environmentally benign synthetic methods. While traditional methods for creating aryl boronic acids are well-established, future research is expected to focus on innovative strategies that offer improved yields and substrate scope.

Recent trends in organic synthesis point towards the development of one-pot reactions and metal-free catalytic systems for the construction of complex heterocyclic scaffolds like isoindolinones. nih.gov For instance, a novel approach utilizes chlorosulfonyl isocyanate (CSI) in a metal-free, one-pot synthesis of isoindolinone derivatives, highlighting a move towards milder and more efficient reaction conditions. nih.gov Another promising area is the use of mechanochemistry, which has been shown to be a facile and green method for the formation of boronic acid esters from their corresponding acids by simple grinding without a solvent. rsc.org The application of such green chemistry principles to the synthesis of this compound and its subsequent derivatives could significantly reduce waste and energy consumption.

Future synthetic explorations may also involve the late-stage functionalization of the isoindolinone core, allowing for the rapid generation of diverse compound libraries. This could be achieved through the development of regioselective C-H activation and annulation techniques, as has been demonstrated for the synthesis of related isoindolinone structures. researchgate.net

Table 1: Emerging Synthetic Strategies for Isoindolinone and Boronic Acid Derivatives

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Metal-Free Synthesis | Environmentally friendly, avoids toxic metal catalysts | Greener synthesis of the core isoindolinone structure. nih.gov |

| One-Pot Reactions | Increased efficiency, reduced purification steps | Streamlined production of complex derivatives. nih.gov |

| Mechanochemistry | Solvent-free, reduced waste, high yields | Facile and green esterification of the boronic acid moiety. rsc.org |

| C-H Activation | Late-stage functionalization, molecular diversity | Rapid generation of diverse libraries of derivatives. researchgate.net |

Exploration of New Catalytic Applications

While this compound is primarily viewed as a building block, the inherent reactivity of the boronic acid group and the structural features of the isoindolinone scaffold suggest potential applications in catalysis. Boronic acids are known to act as catalysts in a variety of organic transformations.

Future research could investigate the use of this compound and its derivatives as organocatalysts. The Lewis acidic nature of the boron atom, combined with the potential for hydrogen bonding from the lactam functionality, could be harnessed to activate substrates in reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions.

Furthermore, the isoindolinone scaffold could serve as a ligand for transition metal catalysts. The development of chiral derivatives of this compound could lead to novel asymmetric catalysts for enantioselective synthesis, a critical area in modern drug development. The modular nature of the isoindolinone synthesis would allow for the fine-tuning of the steric and electronic properties of the ligand to optimize catalytic activity and selectivity.

Expansion into Other Therapeutic Areas

The isoindolinone scaffold is a well-established pharmacophore found in a variety of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govresearchgate.net Derivatives of this scaffold have shown promise as inhibitors of various enzymes, making them attractive candidates for drug discovery programs. nih.govdntb.gov.uajocpr.com

Future research will likely focus on expanding the therapeutic applications of this compound derivatives beyond currently explored areas. The unique ability of the boronic acid moiety to form reversible covalent bonds with serine proteases and other enzymes opens up possibilities for the design of highly potent and selective inhibitors. jocpr.com

Promising therapeutic targets for future investigation include:

Neurodegenerative Diseases: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. dntb.gov.ua This suggests that this compound could serve as a starting point for the development of new treatments for neurodegenerative conditions.

Viral Infections: The isoindolinone framework is present in compounds with antiviral activity. nih.gov The development of derivatives of this compound could lead to novel antiviral agents, a critical need in the face of emerging viral threats.

Metabolic Disorders: The structural similarity of the isoindolinone core to other bioactive molecules suggests potential applications in metabolic diseases. For example, some isoindolinone derivatives have been explored for their antihypertensive effects. researchgate.net

A study on novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives showed that certain compounds exhibited significant cytotoxicity against cancer cell lines, with one derivative showing an IC50 of 5.89 µM against HepG2 cells. jocpr.com This highlights the potential for discovering potent anticancer agents through further modification of the isoindolinone scaffold.

Advanced Materials Science Applications

The application of isoindolinone-based compounds is not limited to the life sciences. The extended π-systems and tunable electronic properties of related structures, such as isoindigo derivatives, make them promising candidates for use in organic electronics. innoget.comresearchgate.netrsc.org

Future research could explore the potential of this compound as a building block for advanced materials. The isoindolinone core can act as an electron-accepting unit, and by incorporating it into larger conjugated systems, it may be possible to create novel organic semiconductors. The boronic acid functionality offers a convenient handle for polymerization or for anchoring the molecule to surfaces.

Potential applications in materials science include:

Organic Photovoltaics (OPVs): The development of new acceptor materials is crucial for improving the efficiency of organic solar cells. The electronic properties of isoindolinone derivatives could be tuned to create materials with suitable energy levels for use in OPVs. researchgate.net

Organic Field-Effect Transistors (OFETs): The ordered packing of isoindolinone-based molecules in the solid state could lead to materials with high charge carrier mobilities, a key requirement for OFETs. researchgate.net

Dyes and Pigments: The inherent chromophoric nature of the isoindolinone system, which can be modulated through chemical modification, suggests potential applications as functional dyes in various technologies. innoget.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this technology will undoubtedly play a crucial role in unlocking the full potential of this compound. deogiricollege.orglloydpharmacy.edu.inharvard.edu

Virtual Screening: Machine learning models can be trained on large datasets of known active and inactive compounds to predict the biological activity of new molecules. nih.govrsc.org This allows for the rapid screening of virtual libraries of this compound derivatives to identify promising hits for further investigation.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. harvard.edu This could lead to the creation of novel isoindolinone-based drug candidates with improved efficacy and safety.

Predictive Modeling: AI can be used to build models that predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of compounds, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net

The use of machine learning has already been demonstrated in the discovery of inhibitors for targets relevant to cancer immunotherapy, such as indoleamine 2,3-dioxygenase (IDO). nih.govrsc.org Similar approaches could be applied to identify novel inhibitors based on the this compound scaffold for a wide range of diseases.

Table 2: AI and Machine Learning in the Development of Isoindolinone-Based Compounds

| AI/ML Application | Description | Future Impact on this compound Research |

| Virtual Screening | Predicting biological activity of virtual compounds against specific targets. nih.govrsc.org | Rapid identification of promising derivatives for synthesis and testing. |

| De Novo Design | Generating novel molecular structures with optimized properties. harvard.edu | Creation of innovative drug candidates with enhanced efficacy. |

| ADMET Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity. researchgate.net | Early-stage deselection of candidates with unfavorable properties. |

| QSAR Modeling | Relating chemical structure to biological activity. | Guiding the rational design of more potent and selective compounds. |

Q & A

Q. How can researchers address batch-to-batch variability in bioactivity studies involving this compound?

- Methodological Answer : Implement orthogonal purity checks (e.g., NMR, LC-MS, elemental analysis) for each batch. Use standardized biological assays (e.g., IC₅₀ in enzyme inhibition) with internal controls (e.g., known inhibitors like SB-202190 ). Apply ANOVA to quantify variability significance (p < 0.05) and report confidence intervals .

Q. What strategies mitigate air/moisture sensitivity during large-scale reactions with this compound?

- Methodological Answer : Use Schlenk-line techniques or gloveboxes for moisture-sensitive steps. Pre-dry solvents to ≤10 ppm H₂O (test via Karl Fischer). Add molecular sieves (3Å) to reaction mixtures. For industrial-scale applications, optimize flow chemistry setups to minimize air exposure .

Data Analysis & Reproducibility

Q. How should researchers design experiments to statistically validate the compound’s role in multi-step syntheses?

- Methodological Answer : Use a factorial design (e.g., 2³ design) to test variables like temperature, catalyst loading, and stoichiometry. Apply response surface methodology (RSM) to optimize yield/purity. Include triplicate runs to calculate standard deviations. Share raw data in tabular format (e.g., CSV) .

Q. What frameworks support ethical data sharing for this compound research while protecting intellectual property?

- Methodological Answer : Deposit non-sensitive data (e.g., spectral profiles, crystallographic data) in FAIR-aligned repositories (e.g., ChemSpider). Use embargo periods for patent-pending work. Adopt Creative Commons licenses (CC-BY-SA) for open-access datasets .

Interdisciplinary Applications

Q. How can this compound be integrated into drug discovery pipelines targeting isoindolinone-based therapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.